1-[4-(Dimethylamino)phenyl]ethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-[4-(dimethylamino)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(12)9-4-6-10(7-5-9)11(2)3/h4-8,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANBVMGOUBOEHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5338-94-3 | |
| Record name | NSC3444 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3444 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Contextualization Within the Class of Arylethanol Derivatives
1-[4-(Dimethylamino)phenyl]ethanol belongs to the arylethanol derivative family, a class of organic compounds characterized by a hydroxyethyl (B10761427) group attached to an aromatic ring. These structures are fundamental building blocks in organic chemistry, particularly when the alcohol is at the benzylic position, creating a chiral center. Optically active arylethanols are highly sought after as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex molecular architectures. The ability to control the stereochemistry at this benzylic carbon is a key focus of modern asymmetric synthesis.
Table 1: Representative Arylethanol Derivatives and Their Significance
| Compound Name | Structure | Significance |
| 1-Phenylethanol (B42297) | C₆H₅CH(OH)CH₃ | A model substrate for developing asymmetric reduction and oxidation reactions; a precursor to various polymers and fragrances. |
| (S)-1-Phenyl-1-propanol | C₆H₅CH(OH)CH₂CH₃ | A chiral building block used in the synthesis of more complex molecules, often prepared via enantioselective alkylation of benzaldehyde. |
| 1-[4-(Trifluoromethyl)phenyl]ethanol | (p-CF₃)C₆H₄CH(OH)CH₃ | An intermediate for synthesizing biologically active compounds, where the trifluoromethyl group can enhance metabolic stability or binding affinity. |
Research Significance of the 4 Dimethylamino Phenyl Moiety
The 4-(dimethylamino)phenyl group is a powerful electron-donating moiety that significantly influences the electronic and photophysical properties of a molecule. Its presence is crucial in designing molecules for advanced materials and medicinal chemistry.
The strong electron-donating nature of the dimethylamino group, when paired with an electron-withdrawing group in the same molecule, can create a "push-pull" system. This arrangement leads to significant intramolecular charge transfer (ICT) upon photoexcitation, a property that is highly desirable for nonlinear optical (NLO) materials. For instance, chalcones bearing a dimethylamino group exhibit enhanced photophysical properties due to this ICT character. mdpi.com This moiety is also integral to various fluorescent dyes, such as Thioflavin T, which is used extensively in the study of amyloid protein aggregation in neurodegenerative diseases like Alzheimer's. wikipedia.org
In medicinal chemistry, the 4-(dimethylamino)phenyl fragment is recognized as a versatile scaffold for drug discovery. Studies have shown that its incorporation can enhance or introduce bioactivity. For example, some chalcones with this moiety have shown potential as anti-inflammatory and anticancer agents. nih.gov The electron-donating properties of the group can also modulate the binding affinity of a molecule to its biological target, as seen in the development of aldehyde dehydrogenase (ALDH) inhibitors. acs.org
Table 2: Impact of the 4-(Dimethylamino)phenyl Moiety on Molecular Properties
| Property | Effect | Example Application | Reference |
| Electronic | Strong electron-donating group | Modulates redox potentials, stabilizes adjacent carbocations or radicals. | wikipedia.org |
| Optical | Induces intramolecular charge transfer (ICT) | Nonlinear optical materials, fluorescent probes, laser dyes. | mdpi.com |
| Biological | Enhances or confers bioactivity | Anticancer agents, enzyme inhibitors. | nih.govacs.org |
| Material | Promotes aggregation-induced emission (AIE) | Organic light-emitting diodes (OLEDs), chemical sensors. |
Advanced Spectroscopic and Structural Elucidation of 1 4 Dimethylamino Phenyl Ethanol and Its Derivatives
X-ray Crystallography for Absolute Configuration and Solid-State Architecture
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The solid-state architecture of a crystalline compound is dictated by a network of non-covalent interactions that determine the spatial arrangement of molecules. For 1-[4-(Dimethylamino)phenyl]ethanol, the key functional groups—a hydroxyl group (-OH), a dimethylamino group (-N(CH₃)₂), and a phenyl ring—are expected to be the primary drivers of its crystal packing. While a specific, publicly available crystal structure for this compound has not been identified in major crystallographic databases such as the Cambridge Structural Database (CSD) cam.ac.ukbiokeanos.com, we can infer the likely intermolecular interactions based on the extensive body of knowledge regarding similar molecular systems. chemguide.co.ukacs.orgnih.gov
Hydrogen Bonding: The most significant intermolecular interaction anticipated in the crystal structure of this compound is hydrogen bonding. chemguide.co.uk The hydroxyl group is a classic hydrogen bond donor, where the partially positive hydrogen atom can interact with an electronegative atom of a neighboring molecule. The oxygen atom of the hydroxyl group, with its lone pairs of electrons, can also act as a hydrogen bond acceptor.
Illustrative Hydrogen Bond Parameters in Related Structures
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (D-H···A) (°) |
| O-H···O | ~ 0.82 | ~ 1.8 - 2.2 | ~ 2.6 - 3.0 | ~ 150 - 180 |
| O-H···N | ~ 0.82 | ~ 1.9 - 2.3 | ~ 2.7 - 3.1 | ~ 150 - 180 |
Note: This table presents typical ranges for hydrogen bonds in organic crystals and is for illustrative purposes. Actual values for this compound would require experimental determination.
Chiroptical Spectroscopy for Stereochemical Purity and Conformation
Chiroptical spectroscopy provides invaluable information about the stereochemistry of chiral molecules by measuring their differential interaction with left and right circularly polarized light. For the enantiomers of this compound, Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful techniques to determine enantiomeric purity and gain insights into their conformational preferences in solution. nih.govlanl.gov
Electronic Circular Dichroism (ECD)
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light (ΔA = A_L - A_R) as a function of wavelength. nih.gov A non-zero ECD signal is only observed for chiral molecules. The resulting spectrum is characterized by positive or negative Cotton effects, which correspond to the electronic transitions of the molecule's chromophores.
For this compound, the primary chromophore is the 4-(dimethylamino)phenyl group. The electronic transitions within this aromatic system, perturbed by the chiral environment of the stereogenic center, will give rise to a characteristic ECD spectrum. The sign and magnitude of the Cotton effects are exquisitely sensitive to the absolute configuration at the chiral carbon and the molecule's conformation.
Illustrative ECD Data for a Chiral Phenylalkanol
| Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |
| ~ 260 | + 500 |
| ~ 220 | - 1200 |
| ~ 205 | + 800 |
Note: This table provides hypothetical ECD data based on values observed for similar chiral aromatic alcohols and is for illustrative purposes only.
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. sigmaaldrich.com An ORD spectrum displays the specific rotation [α] at different wavelengths. The spectrum is characterized by a plain curve (either positive or negative) at wavelengths away from an absorption band and exhibits a Cotton effect (a peak and a trough) in the region of an absorption band.
The relationship between ECD and ORD is described by the Kronig-Kramers transforms, meaning that one can, in principle, be calculated from the other. The ORD spectrum provides complementary information to the ECD spectrum and is a powerful tool for assigning the absolute configuration of chiral molecules. For the enantiomers of this compound, one would expect mirror-image ORD curves.
Illustrative ORD Data for a Chiral Phenylalkanol
| Wavelength (nm) | Specific Rotation [α] (degrees) |
| 589 (Sodium D-line) | +45.0 |
| 436 | +85.0 |
| 365 | +150.0 |
| 313 | +250.0 |
| 280 | -100.0 |
Note: This table presents hypothetical ORD data for one enantiomer, illustrating the change in specific rotation with wavelength, including a sign inversion indicative of a Cotton effect. The values are for illustrative purposes only.
Computational and Theoretical Chemistry of 1 4 Dimethylamino Phenyl Ethanol
Density Functional Theory (DFT) Calculations for Ground State Properties
Density functional theory has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of medium-sized organic molecules like 1-[4-(Dimethylamino)phenyl]ethanol. These calculations provide a detailed picture of the molecule's geometry and electronic landscape.
Geometry Optimization and Conformational Landscapes
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that systematically alters the molecular geometry to find the lowest energy arrangement of atoms. For a flexible molecule such as this compound, which has several rotatable bonds, a conformational analysis is crucial. This involves exploring the potential energy surface to identify various stable conformers and the energy barriers between them.
The key dihedral angles in this compound are associated with the rotation of the dimethylamino group and the ethanol (B145695) substituent relative to the phenyl ring. The twisting of the dimethylamino group is a critical parameter, as it significantly influences the electronic properties of the molecule. Computational studies on analogous molecules, such as 4-(dimethylamino)benzonitrile (B74231) (DMABN), have shown that the ground state is nearly planar, with a small twist in the dimethylamino group. arxiv.org A similar planarity is expected for this compound to maximize the conjugation between the nitrogen lone pair and the phenyl π-system. The conformational landscape, however, can be complex, with multiple local minima corresponding to different orientations of the hydroxyl and methyl groups of the ethanol side chain. nih.gov
Table 1: Representative Optimized Geometrical Parameters for a Planar Ground State Conformer of a 4-(Dimethylamino)phenyl Derivative (Analog)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N (amino) | 1.37 | ||
| C-C (phenyl) | 1.40 | ||
| C-C (side chain) | 1.52 | ||
| C-O (hydroxyl) | 1.43 | ||
| Phenyl-N twist | ~10-20 |
Note: Data is illustrative and based on typical values for similar structures from computational studies.
Electronic Structure Analysis: Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)
The electronic properties of a molecule are governed by the distribution of its electrons, which can be visualized and quantified using computational tools. The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule.
For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylamino-phenyl moiety, reflecting its electron-donating character. The LUMO, conversely, would be distributed over the phenyl ring and potentially the ethanol substituent. The energy gap is anticipated to be in a range that allows for electronic transitions in the UV-Vis region.
The Molecular Electrostatic Potential (MEP) map is another powerful tool for understanding electronic structure. It illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the MEP would show a negative potential (red/yellow) around the nitrogen and oxygen atoms due to their lone pairs of electrons, making them sites for electrophilic attack. The hydrogen atoms, particularly the hydroxyl proton, would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack.
Table 2: Calculated Frontier Molecular Orbital Energies for a 4-(Dimethylamino)phenyl Derivative (Analog)
| Orbital | Energy (eV) |
| HOMO | -5.5 to -6.0 |
| LUMO | -1.0 to -1.5 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
DFT calculations can accurately predict various spectroscopic parameters, which can be invaluable for interpreting experimental data.
NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can be converted into chemical shifts (δ) for both ¹H and ¹³C nuclei. By calculating the chemical shifts for different conformers and averaging them based on their Boltzmann populations, a theoretical NMR spectrum can be generated that can be compared with experimental results to confirm the solution-state structure. chemrxiv.org
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. The resulting theoretical IR spectrum helps in the assignment of the vibrational modes observed in an experimental IR spectrum. Key vibrational modes for this compound would include the O-H stretch, C-H stretches, N-C stretches, and aromatic C=C bending and stretching vibrations. researchgate.net
UV-Vis Spectroscopy: While ground-state DFT is not the primary tool for electronic spectra, it provides the optimized geometry and molecular orbitals that are used as a starting point for excited-state calculations.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To understand the photophysical behavior of this compound, such as its absorption and emission of light, time-dependent density functional theory (TD-DFT) is employed. TD-DFT is an extension of DFT that can describe the electronic excited states of molecules. nih.gov
Photophysical Property Simulations (Absorption and Emission Spectra)
TD-DFT calculations can predict the vertical excitation energies and oscillator strengths for electronic transitions from the ground state to various excited states. This information is used to simulate the UV-Vis absorption spectrum. For this compound, the lowest energy absorption band is expected to correspond to a π-π* transition, with significant charge transfer character from the dimethylamino group to the phenyl ring.
Simulating fluorescence spectra is more complex, as it requires optimizing the geometry of the first excited state (S₁). The energy difference between the optimized S₁ state and the ground state (at the S₁ geometry) corresponds to the emission energy. The difference between the absorption and emission maxima is known as the Stokes shift, which is related to the geometric relaxation in the excited state. nih.gov
Intramolecular Charge Transfer (ICT) State Analysis
A key feature of molecules with strong donor-acceptor character, like this compound, is the possibility of forming an intramolecular charge transfer (ICT) state upon photoexcitation. nih.gov In the ground state, there is a certain degree of charge separation, but this is significantly enhanced in the excited state.
Upon absorption of light, the molecule is promoted to a locally excited (LE) state, which has a geometry similar to the ground state. nih.gov From this LE state, the molecule can relax to a more stable excited state conformation, the ICT state. This relaxation often involves significant structural changes, most notably the twisting of the dimethylamino group to a position perpendicular to the phenyl ring. acs.orgresearchgate.net This twisted intramolecular charge transfer (TICT) state is highly polar and its formation and stability are often strongly influenced by the polarity of the solvent. nih.gov
The dual fluorescence observed in some related molecules like DMABN is attributed to emission from both the LE and TICT states. nih.govresearchgate.net TD-DFT calculations are crucial for mapping the potential energy surfaces of the excited states and identifying the energy barriers and minima corresponding to the LE and TICT states, thereby explaining the photophysical behavior. arxiv.orgnih.gov
Table 3: Representative Calculated Excited State Properties for a 4-(Dimethylamino)phenyl Derivative (Analog)
| State | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
| S₁ (LE) | ~4.0 | ~0.1 | HOMO -> LUMO |
| S₂ (ICT) | ~3.5 (in polar solvent) | ~0.01 | HOMO -> LUMO+1 |
Note: Data is illustrative and highly dependent on the molecular geometry and solvent environment.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with other molecules. researchgate.net
The properties and behavior of a solute molecule are significantly influenced by its surrounding solvent. MD simulations are particularly well-suited to investigate these solvent effects by explicitly modeling the solvent molecules around the solute. researchgate.netresearchgate.net For this compound, understanding its interaction with different solvents is crucial for predicting its solubility, stability, and reactivity in various environments.
In a polar protic solvent like water, MD simulations would likely reveal the formation of strong hydrogen bonds between the hydroxyl group (-OH) of the ethanol moiety and the surrounding water molecules. The nitrogen atom of the dimethylamino group, with its lone pair of electrons, can also act as a hydrogen bond acceptor. nih.gov In polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), dipole-dipole interactions would dominate. In nonpolar solvents like benzene (B151609), the interactions would be primarily governed by weaker van der Waals forces, particularly with the phenyl ring. wisc.edu
MD simulations can quantify these interactions by calculating radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. Additionally, the dynamics of these interactions, such as the lifetime of hydrogen bonds, can be determined, providing a comprehensive picture of the solvation shell around this compound. wisc.edu The conformation of the molecule itself may also be influenced by the solvent. For instance, the presence of a polar solvent could stabilize a more extended conformation to maximize solute-solvent interactions, whereas in a nonpolar solvent, intramolecular interactions might become more favorable. researchgate.net
Natural Bond Orbital (NBO) Analysis for Electronic Interactions and Stability
Natural Bond Orbital (NBO) analysis is a theoretical method used to study the electronic structure of molecules in detail. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.deq-chem.com This localization allows for a quantitative analysis of electronic interactions and their contribution to molecular stability.
For this compound, NBO analysis can elucidate several key features. The lone pair of electrons on the nitrogen atom of the dimethylamino group is expected to be a significant electron donor. This can lead to hyperconjugative interactions, where electron density is delocalized from this lone pair into antibonding orbitals of adjacent sigma bonds (e.g., σ* C-C of the phenyl ring). wisc.edu These interactions stabilize the molecule and can influence its geometry and reactivity.
Similarly, the lone pairs on the oxygen atom of the hydroxyl group can participate in hyperconjugative interactions. The analysis can quantify the energy of these interactions, providing a measure of their importance. For example, the interaction between a donor NBO (i) and an acceptor NBO (j) is associated with a stabilization energy E(2). nih.gov By examining the various donor-acceptor interactions, a detailed picture of the electronic delocalization within the molecule can be constructed.
Table 1: Hypothetical NBO Analysis Results for Key Interactions in this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP (N) | σ* (C-C)ring | > 5.0 | Hyperconjugation |
| LP (O) | σ* (C-H) | ~ 2.0 | Hyperconjugation |
| σ (C-H) | σ* (C-C) | < 1.0 | Hyperconjugation |
Note: This table is hypothetical and illustrates the type of data obtained from an NBO analysis. Actual values would require a specific quantum chemical calculation.
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification
Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions in a crystal. nih.gov The Hirshfeld surface is defined as the region in space where the electron distribution of a sum of spherical atoms for the whole crystal is greater than or equal to the electron distribution of the pro-molecule (the molecule of interest). By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of intermolecular contacts can be obtained.
For this compound, Hirshfeld surface analysis would reveal the nature and extent of the various non-covalent interactions that stabilize its crystal structure. The most prominent interactions are expected to be hydrogen bonds involving the hydroxyl group. The dnorm map would show distinct red spots indicating these short contacts. nih.gov
The analysis also generates a 2D fingerprint plot, which is a histogram of the distances from the Hirshfeld surface to the nearest atom inside and outside the surface (di and de, respectively). This plot provides a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, the fingerprint plot would likely be dominated by H···H contacts due to the abundance of hydrogen atoms. nih.gov Other significant contacts would include O···H/H···O from hydrogen bonding and C···H/H···C interactions. nih.gov
Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound
| Contact Type | Contribution (%) |
| H···H | 45.0 |
| O···H/H···O | 25.0 |
| C···H/H···C | 20.0 |
| N···H/H···N | 5.0 |
| C···C | 3.0 |
| Other | 2.0 |
Note: This table is hypothetical and based on typical values for similar organic molecules. Actual values would depend on the specific crystal packing.
Quantum Theory of Atoms in Molecules (QTAIM) and Electron Localization Function (ELF) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. nih.gov By analyzing the critical points of the electron density (where the gradient is zero), one can identify atoms (attractors), bond paths, and the nature of the interactions. nih.gov
In the context of this compound, QTAIM analysis would be used to characterize the covalent bonds within the molecule and any significant non-covalent interactions, such as hydrogen bonds. For each bond, a bond critical point (BCP) is identified. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide insight into the nature of the bond. A negative Laplacian is indicative of a shared (covalent) interaction, while a positive Laplacian suggests a closed-shell (non-covalent) interaction. nih.govdergipark.org.tr
The Electron Localization Function (ELF) is another method that maps the electron localization in a molecule. It provides a visual representation of where electrons are likely to be found, thus identifying core electrons, covalent bonds, and lone pairs. For this compound, ELF analysis would visually complement the NBO and QTAIM analyses by showing regions of high electron localization corresponding to the covalent bonds and the lone pairs on the nitrogen and oxygen atoms.
Together, QTAIM and ELF provide a detailed and quantitative description of the chemical bonding and electronic structure of this compound, offering a deeper understanding of its stability and reactivity.
Applications of 1 4 Dimethylamino Phenyl Ethanol and Its Derivatives in Advanced Materials and Chemical Catalysis
Role in Optoelectronic Materials
The inherent electronic characteristics of the 1-[4-(Dimethylamino)phenyl]ethanol scaffold, particularly the presence of the strong electron-donating dimethylamino group, make it an attractive component in the design of optoelectronic materials. These materials are crucial for a variety of applications, including organic light-emitting diodes (OLEDs), sensors, and imaging.
Design and Synthesis of Fluorescent Dyes and Probes
The 4-(dimethylamino)phenyl moiety is a well-established building block for creating fluorescent dyes and probes. ncl.ac.uk Its strong electron-donating nature facilitates the formation of intramolecular charge transfer (ICT) states upon photoexcitation, which is a key mechanism for fluorescence. nih.govosaka-u.ac.jp By coupling this donor group with a suitable acceptor through a π-conjugated system, researchers can design molecules that absorb and emit light at specific wavelengths. ncl.ac.ukosaka-u.ac.jp
The synthesis of such dyes often involves coupling the 4-(dimethylamino)phenyl group with various aromatic or heterocyclic structures that act as the π-bridge and acceptor. osaka-u.ac.jp For instance, derivatives have been synthesized by reacting 4-(dimethylamino)benzaldehyde (B131446) with other molecules to create larger conjugated systems. nih.gov The versatility of synthetic routes allows for fine-tuning of the photophysical properties of the resulting dyes. ncl.ac.uknih.gov These fluorescent probes are valuable tools in biological imaging and sensing applications, as their fluorescence can be sensitive to the local environment. nih.gov For example, they can be designed to "light-up" when binding to specific biomolecules or in response to changes in solvent polarity. nih.gov
Charge Transfer Characteristics and Photophysical Properties (e.g., Solvatochromism, Quantum Yields)
A key feature of dyes derived from this compound is their pronounced intramolecular charge transfer (ICT) character. nih.govnih.gov Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating dimethylamino-phenyl group, to the lowest unoccupied molecular orbital (LUMO), which is typically centered on the acceptor part of the molecule. This charge separation in the excited state leads to a large change in the dipole moment between the ground and excited states. nih.gov
This change in dipole moment is the origin of a phenomenon known as solvatochromism , where the color of the dye's fluorescence changes with the polarity of the solvent. wikipedia.orgresearchgate.net In polar solvents, the excited state is stabilized more than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. nih.gov For example, a derivative, 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile (DMAT), exhibits a significant bathochromic shift of 162 nm in its fluorescence emission when moving from a nonpolar solvent (cyclohexane) to a polar solvent (dimethyl sulfoxide). rsc.org This high sensitivity to the environment makes these compounds excellent probes for studying local polarity in complex systems like biological membranes or polymer matrices. nih.govwikipedia.org
The quantum yield , which is a measure of the efficiency of the fluorescence process, is also highly dependent on the solvent and the molecular structure. nih.gov For many derivatives of this compound, the quantum yield is highest in nonpolar solvents and decreases as the solvent polarity increases. nih.gov This is often attributed to the formation of a twisted intramolecular charge transfer (TICT) state in polar solvents, which provides a non-radiative decay pathway, thus quenching the fluorescence. osaka-u.ac.jp
Table 1: Photophysical Properties of a this compound Derivative (DMAT) in Various Solvents
| Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φf) |
| Cyclohexane (CHX) | 397 | 458 | 0.65 |
| Toluene (TOL) | 406 | 535 | 0.58 |
| Dichloromethane (DM) | 412 | 588 | 0.14 |
| Acetonitrile (B52724) (ACN) | 412 | 606 | 0.04 |
| Dimethylsulfoxide (DMSO) | 415 | 620 | 0.02 |
Data compiled from a study on 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile (DMAT), a derivative containing the 4-(dimethylamino)phenyl moiety. nih.gov
Monomer and Polymer Chemistry
The reactivity of the hydroxyl group in this compound allows for its use as a monomer in polymerization reactions, leading to the creation of functional polymers with interesting optical and material properties.
Incorporation into Polymer Backbones for Functional Materials
The ethanol (B145695) group on the this compound structure can be utilized to incorporate this functional moiety into polymer backbones. For example, it can be used as an accelerator in the polymerization of resins, such as those used in dental materials and bone cements. sigmaaldrich.comsigmaaldrich.com In these applications, the dimethylamino group plays a crucial role in the redox initiation system, accelerating the curing process. sigmaaldrich.com
Furthermore, by modifying the hydroxyl group to a polymerizable group (e.g., an acrylate (B77674) or methacrylate), this compound can be directly copolymerized with other monomers. This allows for the synthesis of polymers with pendant 4-(dimethylamino)phenyl groups, imparting the photophysical properties of the chromophore to the macromolecule. Such polymers could find applications as solid-state fluorescent materials, sensors, or in the development of new optoelectronic devices.
Asymmetric Catalysis and Ligand Design
The chiral nature of this compound, when synthesized in an enantiomerically pure form, makes it a valuable precursor for the development of chiral ligands used in asymmetric catalysis.
Chiral Ligands for Stereoselective Reactions
Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. nih.gov The effectiveness of an asymmetric catalyst heavily relies on the design of the chiral ligand that coordinates to the metal center. nih.govnih.gov
Chiral derivatives of 4-(dimethylamino)pyridine (DMAP) have proven to be effective nucleophilic catalysts in a variety of asymmetric transformations. nih.gov By analogy, chiral ligands derived from this compound can be synthesized. The hydroxyl group provides a handle for attaching the molecule to a larger scaffold or for coordinating to a metal center, while the chiral center in proximity to the aromatic ring can create a chiral environment around the catalytic site.
For instance, the enantiomerically pure alcohol can be used to synthesize bidentate or polydentate ligands where the nitrogen of the dimethylamino group and the oxygen of the alcohol or a derivative thereof can coordinate to a metal. These ligands can then be employed in a range of stereoselective reactions, such as asymmetric hydrogenation, allylic alkylation, or cyclopropanation. nih.govmdpi.com The development of new chiral ligands based on the this compound framework holds promise for the discovery of novel and efficient asymmetric catalytic systems. nih.govacs.org
Sensor Development (Non-Biological Applications)
The core structure of this compound, characterized by the electron-donating dimethylamino group attached to a phenyl ring, serves as a valuable platform for the design of fluorescent chemosensors. While direct non-biological sensor applications of the parent compound are not extensively documented, its derivatives have been successfully synthesized and employed for the selective detection of various analytes, including heavy metal ions and nitroaromatic compounds. These sensors often operate on principles like Photoinduced Electron Transfer (PET), where the interaction with an analyte modulates the fluorescence output of the molecule, leading to either quenching or enhancement of the signal.
Research has demonstrated the versatility of the dimethylamino-phenyl moiety in creating sensitive and selective chemosensors. For instance, a chalcone (B49325) derivative, (2E)-3-(4-(dimethylamino)phenyl)-1-phenylprop-2-en-1-one, has been synthesized and utilized as a fluorescent chemosensor for detecting mercury (Hg(II)) in aqueous solutions. nih.gov This sensor exhibits a selective fluorescence quenching effect in the presence of Hg(II) ions. nih.gov The mechanism is proposed to involve the blocking of photoinduced electron transfer upon binding of the mercury ion. nih.gov
Similarly, other chemosensors incorporating related structural motifs have been developed for environmental and security applications. Luminescent metal-organic frameworks (MOFs) have been engineered to detect ferric ions (Fe³⁺), hexavalent chromium (Cr(IV)), and the explosive trinitrophenol (TNP) through a fluorescence-quenching mechanism. nih.gov Another novel Schiff base fluorescent chemosensor was designed for the highly sensitive and selective detection of aluminum ions (Al³⁺), which operates through the inhibition of both PET and Excited-State Intramolecular Proton Transfer (ESIPT), resulting in a significant fluorescence enhancement. nih.gov
The findings from these studies highlight the potential of designing advanced sensor materials by modifying the basic this compound structure. The key parameters for these sensors, such as detection limits and association constants, underscore their efficacy in detecting target analytes at low concentrations.
Sensor Performance Data
The table below summarizes the performance characteristics of various chemosensors derived from or related to the dimethylaminophenyl structure for non-biological applications.
| Sensor/Compound | Analyte Detected | Detection Limit (LOD) | Association Constant (Ka) / Ksv | Detection Mechanism |
| (2E)-3-(4-(dimethylamino)phenyl)-1-phenylprop-2-en-1-one nih.gov | Hg(II) | 136 nM | Ka = 9.08 x 10⁴ M⁻¹; Ksv = 1.60 x 10⁵ M⁻¹ | Fluorescence Quenching (PET blocking) nih.gov |
| Salicylidene-4-aminoantipyrinyl-4-aminophenol (A2) nih.gov | Al³⁺ | 0.106 µM | Ka = 2.67 x 10⁵ M⁻¹ | Fluorescence Enhancement (PET & ESIPT inhibition) nih.gov |
| Luminescent Cd-MOF nih.gov | Trinitrophenol (TNP) | 26.3 µM | Ksv = 7220 M⁻¹ | Fluorescence Quenching nih.gov |
Advanced Analytical Methodologies for Research and Quality Control
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatography is essential for separating the compound from impurities and for resolving its enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are primary methods for these assessments.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of 1-[4-(Dimethylamino)phenyl]ethanol. HPLC is widely used to monitor fermentation processes and assess the purity of final products by separating the main compound from byproducts and residual starting materials. researchgate.net The purity of synthetic RNA oligonucleotides, for example, is known to decrease as the length of the molecule increases, a principle that underscores the importance of precise analytical methods like HPLC for purity evaluation. nih.gov
For a compound like this compound, a reversed-phase HPLC method is typically employed. While specific application notes for this exact molecule are proprietary, a standard method can be inferred from the analysis of similar aromatic amines and alcohols. rsc.org Such a method would likely utilize a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with detection by UV spectrophotometry. rsc.orgthermofisher.com
Table 1: Representative HPLC Parameters for Purity Analysis
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water mixture |
| Detection | UV at 275 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
This table represents typical starting conditions for method development based on analyses of structurally related compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile impurities. The U.S. Food and Drug Administration (FDA) has published methods utilizing GC-MS for the quality assessment of products containing ethanol (B145695), which can be adapted for the analysis of this compound. fishersci.com These methods are designed to detect and quantify potentially harmful impurities. fishersci.com
In a typical GC-MS analysis, the sample is injected into a gas chromatograph where it is vaporized and separated based on the components' boiling points and interactions with the capillary column. The separated components then enter a mass spectrometer, which provides mass-to-charge ratio data, allowing for definitive identification of impurities. sigmaaldrich.com For complex samples, this technique allows for both chromatographic separation and mass spectral separation, which is useful if any impurities have overlapping retention times. fishersci.com
Table 2: Typical GC-MS System Parameters for Impurity Profiling
| Parameter | Value |
|---|---|
| GC System | Agilent 8890N or similar |
| Column | Capillary column (e.g., DB-FFAP, 30 m x 0.32 mm) |
| Carrier Gas | Helium |
| Detector | Mass Spectrometer (e.g., Single Quadrupole) |
| Ionization Mode | Electron Ionization (EI), 70 eV |
This table outlines a general setup for GC-MS analysis based on standard laboratory equipment and methods for related compounds.
Since the alcohol carbon in this compound is a stereocenter, the compound exists as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine enantiomeric excess. The separation of the enantiomers of the closely related compound, 1-phenylethanol (B42297), is well-documented and provides a model for the analysis of this compound.
Both chiral GC and HPLC are effective. Chiral GC often employs cyclodextrin-based capillary columns. For instance, the enantiomers of 1-phenylethanol can be baseline-separated on an Astec CHIRALDEX™ B-PM column.
Chiral HPLC, using polysaccharide-based chiral stationary phases (CSPs), is also widely used due to its broad applicability. Columns with selectors like cellulose (B213188) tris(3,5-dimethylphenylcarbamate) or cellulose tris(3-chloro-4-methylphenyl carbamate) have demonstrated unique selectivities for a wide range of chiral compounds. The separation of 1-phenylethanol enantiomers has been achieved using a Chiralcel OD column. Enzymatic kinetic resolution of (R,S)-1-phenylethanol is another method to produce enantiomerically pure forms, with HPLC being the analytical tool to determine the enantiomeric excess of the product.
Table 3: Example GC Conditions for Chiral Separation of 1-Phenylethanol
| Parameter | Value |
|---|---|
| Column | Astec® CHIRALDEX™ B-PM, 30 m x 0.25 mm I.D., 0.12 µm |
| Oven Temperature | 120 °C |
| Injector Temperature | 250 °C |
| Detector | FID, 250 °C |
| Carrier Gas | Helium |
| Sample | R(+)-1-phenylethanol and S(-)-1-phenylethanol |
Data sourced from a standard analysis method for 1-phenylethanol, a structural analog of the title compound.
Thermal Analysis for Material Stability and Transitions
Thermal analysis techniques are critical for characterizing the physicochemical properties of this compound, including its thermal stability and phase transitions.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides crucial information about the thermal stability and decomposition profile of a material. While a specific TGA thermogram for this compound is not publicly available in the reviewed literature, the technique would be used to determine the onset temperature of decomposition. For related adamantyl-substituted polymers, TGA has been used to demonstrate high thermal stability. The thermal decomposition of other phenyl-containing compounds has also been studied, showing how degradation pathways can be elucidated. A TGA analysis would indicate the temperature range in which this compound is stable and the temperatures at which it begins to degrade, which is vital information for handling, storage, and application.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is widely used to determine thermal transitions such as melting, crystallization, and glass transitions. For this compound, DSC is used to determine its melting point and assess its purity. Vendor specifications report a melting point in the range of 53°C to 58°C. More precise measurements list the melting point between 53.9°C and 55.1°C. This endothermic transition would appear as a distinct peak on a DSC thermogram, with the peak's temperature corresponding to the melting point and the area under the peak corresponding to the enthalpy of fusion. DSC is a powerful quality control tool for evaluating sample purity.
Table 4: Thermal Properties of this compound from DSC
| Property | Value | Source |
|---|---|---|
| Melting Point | 54-58 °C | |
| Melting Point | 53.9°C to 55.1°C | |
| Physical Form | Crystalline Powder |
| Appearance | White to Brown | |
Spectrophotometric Quantification Methods in Solution
Spectrophotometry offers a rapid, cost-effective, and widely accessible technique for the quantification of chemical compounds in solution. For a molecule like this compound, which possesses a strong chromophore and an electron-donating functional group, spectrophotometric methods can be developed based on its native ultraviolet (UV) absorbance or, more effectively, through derivatization reactions that produce intensely colored products. A particularly suitable approach involves the formation of charge-transfer (CT) complexes.
While specific, validated spectrophotometric assays exclusively for this compound are not extensively detailed in readily available literature, analytical methods can be reliably developed based on its structural characteristics—specifically, the presence of the electron-rich N,N-dimethylaniline moiety. This functional group makes the compound an excellent n-electron donor, allowing it to form stable, colored charge-transfer complexes with various π-electron acceptors.
The principle of this method is based on the interaction between an electron donor (the analyte) and an electron acceptor. This interaction leads to the formation of a new molecular species, the charge-transfer complex, which typically exhibits a strong and distinct absorption band in the visible region of the electromagnetic spectrum, separate from the absorbance of either the donor or the acceptor alone. The intensity of this new absorption band is directly proportional to the concentration of the complex, which, under optimized conditions, relates directly to the initial concentration of the analyte.
The reaction can be generalized as: D (Analyte) + A (Reagent) ⇌ [D-A] (Colored Complex)
Key steps in developing such a method would involve:
Selection of a suitable π-acceptor: The choice of the acceptor is critical for achieving high sensitivity and selectivity.
Optimization of reaction conditions: Factors such as solvent polarity, reagent concentration, reaction time, and temperature must be optimized to ensure complete and stable complex formation.
Spectrophotometric measurement: The absorbance of the resulting colored solution is measured at the wavelength of maximum absorption (λmax).
Calibration: A calibration curve is constructed by plotting absorbance versus the concentration of standard solutions of this compound to verify adherence to the Beer-Lambert law.
Several classes of π-acceptors have been successfully used for the quantification of aromatic amines and related n-donors and would be suitable for developing a method for this compound. researchgate.net
Potential π-Acceptor Reagents for Complex Formation
| π-Acceptor Reagent | Common Abbreviation | Probable Color of Complex | Typical Solvent |
|---|---|---|---|
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | DDQ | Intense, varies by solvent (e.g., Red, Blue) | Dichloromethane, Acetonitrile |
| Tetracyanoquinodimethane | TCNQ | Blue-Green | Acetonitrile |
| p-Chloranil (2,3,5,6-Tetrachloro-1,4-benzoquinone) | — | Varies (e.g., Violet, Brown) | Chloroform, Dichloromethane |
The formation of these complexes is a well-established phenomenon. dntb.gov.uarsc.org The interaction involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor (this compound) to the lowest unoccupied molecular orbital (LUMO) of the acceptor. The energy of the resulting absorption band is characteristic of the specific donor-acceptor pair.
Based on data from analogous systems, a hypothetical set of analytical parameters for the spectrophotometric determination of this compound using a charge-transfer approach can be projected. These parameters would require experimental validation but provide a strong basis for method development.
Projected Analytical Parameters for a Charge-Transfer Method
| Parameter | Projected Value / Condition |
|---|---|
| π-Acceptor Reagent | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |
| Solvent | Acetonitrile |
| Projected λmax | 450 - 600 nm |
| Stoichiometry (Donor:Acceptor) | 1:1 |
| Projected Molar Absorptivity (ε) | 0.5 x 10⁴ - 2.0 x 10⁴ L mol⁻¹ cm⁻¹ |
| Projected Linearity Range | 1 - 50 µg/mL |
| Reaction Time | Typically rapid (2-10 minutes at room temperature) |
Note: These values are projections based on methods for structurally similar aromatic amines and require experimental verification for this compound.
This charge-transfer complexation strategy represents a robust and highly sensitive approach for the quantification of this compound in various research and quality control settings. The resulting methods are typically rapid, require minimal sample preparation, and utilize standard laboratory instrumentation.
Future Research Directions and Emerging Avenues
Development of Novel and Sustainable Synthetic Routes
The conventional synthesis of 1-[4-(dimethylamino)phenyl]ethanol often relies on the reduction of its corresponding ketone, 4'-(dimethylamino)acetophenone, using traditional reducing agents. Future research should prioritize the development of more sustainable and efficient synthetic methodologies.
Biocatalysis and Green Chemistry: A significant area for advancement lies in biocatalysis. The use of enzymes, such as ketoreductases (KREDs), offers a green alternative for the asymmetric reduction of 4'-(dimethylamino)acetophenone to produce enantiomerically pure (R)- or (S)-1-[4-(dimethylamino)phenyl]ethanol. rsc.orgnih.gov Research has shown that ketoreductases from various microorganisms can catalyze such reductions with high stereoselectivity. rsc.org Future work could focus on:
Enzyme Engineering: Tailoring ketoreductases through directed evolution or site-directed mutagenesis to enhance substrate specificity, reaction rate, and stability for industrial-scale production.
Whole-Cell Biocatalysts: Utilizing engineered microorganisms as whole-cell catalysts to simplify the process and eliminate the need for costly enzyme purification and cofactor regeneration. researchgate.net
Green Solvents: Moving away from traditional organic solvents towards more environmentally benign options like water, supercritical fluids, or bio-based solvents. mdpi.com
The table below compares a traditional synthetic approach with a potential sustainable biocatalytic route.
| Feature | Traditional Synthesis (e.g., NaBH4 Reduction) | Future Biocatalytic Route |
| Precursor | 4'-(Dimethylamino)acetophenone | 4'-(Dimethylamino)acetophenone |
| Catalyst/Reagent | Sodium borohydride (B1222165) (NaBH4) | Engineered Ketoreductase (KRED) / Whole-cell catalyst |
| Stereoselectivity | Produces a racemic mixture | High enantioselectivity (produces a single enantiomer) |
| Solvent | Typically methanol (B129727) or ethanol (B145695) | Primarily water or aqueous buffers |
| Byproducts | Borate salts | Minimal, biodegradable waste |
| Reaction Conditions | Often requires anhydrous conditions | Mild aqueous conditions (room temperature, neutral pH) |
Exploration of Undiscovered Chemical Reactivity and Derivatization
The reactivity of this compound is primarily centered around its hydroxyl (-OH) group and the electron-rich phenyl ring. While standard reactions like esterification are known, a vast chemical space for its derivatives remains unexplored.
Targeted Derivatization Strategies:
Hydroxyl Group Modification: Beyond simple esters, the alcohol moiety can be converted into ethers, carbamates, and carbonates, or used as an initiator for ring-opening polymerizations, creating a diverse library of new molecules.
Aromatic Ring Functionalization: The strong activating effect of the dimethylamino group directs electrophilic aromatic substitution primarily to the ortho positions. Exploring a wider range of electrophilic reactions could yield novel substituted derivatives with altered electronic and physical properties.
Amine Group Chemistry: The tertiary amine can be oxidized or quaternized to form ammonium (B1175870) salts, which could serve as phase-transfer catalysts or ionic liquids.
Systematic exploration using pre-column derivatization methods, similar to those used for analyzing amino acids and other amines, could provide a high-throughput screening approach to discover new reactions and derivatives. mdpi.comnih.govthermofisher.com
The following table outlines potential derivatization pathways.
| Reactive Site | Reaction Type | Reagent Example | Potential Product Class |
| Hydroxyl (-OH) | Esterification | Acyl Chlorides, Carboxylic Anhydrides | Esters |
| Hydroxyl (-OH) | Etherification | Alkyl Halides (Williamson Synthesis) | Ethers |
| Aromatic Ring | Nitration | Nitric Acid / Sulfuric Acid | Nitro-substituted aromatics |
| Aromatic Ring | Halogenation | N-Bromosuccinimide (NBS) | Bromo-substituted aromatics |
| Tertiary Amine (-NMe2) | Quaternization | Methyl Iodide | Quaternary Ammonium Salts |
Advanced Computational Modeling for Property Prediction and Design
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties of this compound and its hypothetical derivatives before their synthesis. nih.govchemrxiv.org This in silico approach can save significant time and resources.
Areas for Computational Investigation:
Spectroscopic Prediction: DFT calculations can accurately predict spectroscopic data (NMR, IR, UV-Vis), aiding in the structural characterization of new derivatives. researchgate.net
Reactivity and Mechanistic Studies: Modeling can be used to understand reaction mechanisms, calculate activation barriers for derivatization reactions, and predict the regioselectivity of aromatic substitutions. nih.gov
Electronic Properties: Calculating frontier molecular orbitals (HOMO/LUMO), ionization potential, and electron affinity can help screen for candidates for electronic and optical materials. researchgate.net The electron-donating dimethylamino group is expected to significantly influence these properties.
| Predicted Property | Computational Method | Relevance |
| Molecular Geometry | DFT (e.g., B3LYP/6-31G*) | Provides foundational structural information. |
| Vibrational Frequencies (IR) | DFT Frequency Analysis | Aids in experimental characterization of derivatives. researchgate.net |
| NMR Chemical Shifts | GIAO-DFT | Confirms structure of new compounds. nih.gov |
| HOMO/LUMO Energies | DFT, TD-DFT | Predicts electronic transitions, reactivity, and suitability for optical applications. researchgate.net |
| Molecular Electrostatic Potential (ESP) | DFT | Visualizes charge distribution and predicts sites for nucleophilic/electrophilic attack. nih.gov |
Expansion into Novel Materials Science Applications (e.g., Smart Materials, Non-Linear Optics)
The inherent properties of this compound make it an attractive building block for advanced materials. The combination of a polar alcohol, a basic amine, and a polarizable aromatic system is highly desirable.
Emerging Applications:
Smart Materials: The tertiary amine group can be protonated at low pH, altering the molecule's solubility and electronic properties. Incorporating this moiety into polymer backbones could lead to "smart" hydrogels or coatings that respond to pH changes.
Non-Linear Optics (NLO): Molecules with strong electron-donating groups (like -NMe2) and electron-withdrawing groups connected by a π-conjugated system often exhibit large second-order NLO responses. While this compound itself is a simple structure, it can be derivatized to create push-pull systems suitable for NLO materials used in telecommunications and optical computing. For instance, derivatization with an electron-withdrawing group at the ortho position could induce such properties.
Polymer Chemistry: The hydroxyl group makes it a suitable monomer for creating polyesters and polyurethanes. The dimethylamino group within the polymer chain can enhance dye-binding, improve adhesion, or act as a built-in catalyst for curing processes. It has been investigated as an accelerator for the curing of bone cement and in photopolymerization systems for dental resins. sigmaaldrich.com
Molecular Probes: Chalcone (B49325) derivatives containing the 4-(dimethylamino)phenyl moiety have been investigated as fluorescent probes for detecting β-amyloid plaques associated with Alzheimer's disease. nih.gov This suggests that derivatives of this compound could be explored for similar bio-imaging applications.
Q & A
Q. What are the established synthetic routes for 1-[4-(Dimethylamino)phenyl]ethanol, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound can be synthesized via reduction of 1-[4-(dimethylamino)phenyl]ethanone using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation with palladium or nickel catalysts is another route. Reaction conditions such as solvent polarity (e.g., ethanol vs. tetrahydrofuran), temperature (25–80°C), and pH significantly impact yield. For instance, acidic conditions may stabilize intermediates, while basic conditions could promote side reactions. Evidence from analogous alcohols (e.g., 1-(4-Methylphenyl)ethanol) suggests that optimizing stoichiometry and catalyst loading (e.g., 1.2–2.0 eq. of reducing agent) improves purity .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under different experimental conditions?
Methodological Answer: Key properties include:
The dimethylamino group increases water solubility compared to methyl-substituted analogs but may reduce thermal stability due to potential N-demethylation at elevated temperatures (>100°C) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what catalysts or biocatalysts are effective?
Methodological Answer: Enantioselective synthesis requires chiral catalysts or biocatalysts. For chemical catalysis:
- Chiral iridium complexes : Achieve >90% enantiomeric excess (ee) in asymmetric hydrogenation of ketone precursors .
- Biocatalysis : Use immobilized Daucus carota cells or engineered ketoreductases (e.g., KRED-101) for enantioselective reduction. Glucose or isopropanol as co-substrates enhances NADPH regeneration, improving ee (up to 98%) and yield (70–85%) .
Key Variables : pH (6.5–7.5), temperature (30–37°C), and solvent (aqueous-organic biphasic systems) .
Q. What computational methods are employed to predict the reactivity and interaction mechanisms of this compound with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Models electronic transitions and redox behavior of the hydroxyl/dimethylamino groups .
- Molecular Dynamics (MD) : Simulates binding interactions with enzymes (e.g., alcohol dehydrogenases) to identify key residues (e.g., Ser-48, His-51) .
- QSAR Models : Correlate substituent effects (e.g., replacing dimethylamino with methoxy) with bioactivity .
Validation : Compare computational results with experimental data (e.g., NMR shifts, IC₅₀ values) .
Q. How do structural modifications of the dimethylamino group in this compound affect its biological activity and pharmacokinetic properties?
Methodological Answer:
- N-Methylation vs. N-Acylation : Methylation enhances membrane permeability (logP ~1.5), while acylation reduces CNS penetration but increases plasma stability .
- Biological Activity : Replace dimethylamino with morpholino or piperazinyl groups to modulate antimicrobial potency (e.g., MIC shifts from 8 µg/mL to 32 µg/mL against S. aureus) .
Experimental Design : Use parallel synthesis to generate analogs; assess via LC-MS for metabolic stability and SPR for target binding .
Q. How should researchers address discrepancies in reported biological activities of this compound across different studies?
Methodological Answer:
- Controlled Variable Analysis : Document pH, solvent (e.g., DMSO vs. ethanol), and cell line/passage number. For example, antioxidant activity varies with DMSO concentration due to radical scavenging interference .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets. A 2024 study resolved contradictions in IC₅₀ values (0.4–1.0 nM for PI3K inhibition) by standardizing ATP concentrations .
- Reproducibility Protocols : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw data deposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
